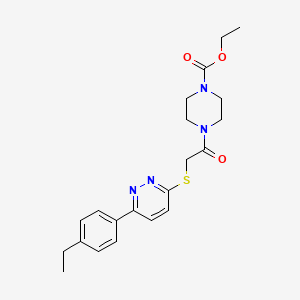

Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyridazine core linked to a 4-ethylphenyl group, a thioacetyl moiety, and a piperazine-carboxylate ester. This structure combines pyridazine’s electron-deficient aromatic system with the flexibility of piperazine, making it a candidate for medicinal chemistry applications, particularly in antimicrobial and enzyme inhibition studies .

Properties

IUPAC Name |

ethyl 4-[2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c1-3-16-5-7-17(8-6-16)18-9-10-19(23-22-18)29-15-20(26)24-11-13-25(14-12-24)21(27)28-4-2/h5-10H,3-4,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHLQGVEPWTRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s structural uniqueness lies in its pyridazine-thioacetyl-piperazine-carboxylate framework. Comparisons with analogs highlight the impact of substituents on biological and physicochemical properties:

Key Observations :

- Substituent Effects : The 4-ethylphenyl group in the target compound may enhance lipophilicity compared to 3-methoxyphenyl (893988-87-9), influencing membrane permeability .

- Piperazine vs. Amide : Replacing piperazine-carboxylate with cyclopentylamide (896045-28-6) simplifies synthesis but may reduce solubility due to decreased polarity .

Physicochemical Properties

Biological Activity

Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups, including a piperazine ring, a pyridazinyl moiety, and a thioacetyl group. This structural complexity is believed to contribute to its diverse biological activities.

Molecular Formula

- C : 20

- H : 24

- N : 4

- O : 2

- S : 1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The thioacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and modulating biological pathways.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, the piperazine derivatives have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar properties.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial potential under investigation |

2. MAO Inhibition

Piperazine derivatives have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. A related study highlighted that certain piperazine compounds exhibited significant MAO-A inhibitory activity, which could be relevant for the therapeutic use of this compound in treating depression and anxiety disorders.

| Compound | IC50 (µM) | MAO Type |

|---|---|---|

| Example Compound | 0.116±0.004 | MAO-A |

3. Anticancer Properties

Research on similar compounds suggests potential anticancer activities, particularly through mechanisms involving apoptosis induction and cell cycle arrest. The structural components of this compound may enhance its efficacy against cancer cells.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Study on Piperazine Derivatives : A study assessed a series of piperazine derivatives for their antimicrobial and anticancer activities. The results indicated that modifications to the piperazine structure significantly influenced biological activity, suggesting a tailored approach for enhancing efficacy.

- MAO Inhibition Research : Another study focused on the MAO inhibitory effects of piperazine compounds, revealing that specific substituents could dramatically increase potency against MAO-A, making it a promising target for depression treatment.

Q & A

Q. What are the key steps in synthesizing Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, and how are reaction progressions monitored?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically including:

- Cyclization : Formation of the pyridazine ring via hydrazine derivatives and acyl chlorides under reflux conditions .

- Thioacetylation : Introduction of the thioether linkage using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .

- Piperazine Functionalization : Ethyl chloroformate is used to introduce the carboxylate group under basic conditions (e.g., triethylamine) .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases tracks conversion rates. UV visualization or iodine staining identifies intermediates .

Table 1 : Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Hydrazine, EtOH, 80°C | Cyclization | 65-70 |

| 2 | EDCI, HOBt, DMF, RT | Thioacetylation | 50-55 |

| 3 | Ethyl chloroformate, TEA, DCM | Piperazine functionalization | 75-80 |

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks (e.g., piperazine CH groups at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 488.6) .

- X-ray Crystallography : Resolves 3D conformation and bond angles; SHELX software refines diffraction data .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing by-products?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful drying to avoid hydrolysis .

- Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in thioacetylation steps .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates the target compound. Recrystallization in ethanol/water enhances purity (>95%) .

Table 2 : Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C for cyclization | Maximizes ring closure |

| Reaction Time | 12–16 hours for thioacetylation | Reduces dimerization |

| Catalyst Loading | 5 mol% Pd/C | Lowers side reactions |

Q. What in vitro strategies identify the compound’s biological targets and mechanisms?

- Methodological Answer :

- Binding Assays : Radioligand displacement assays (e.g., H-labeled compounds) quantify affinity for receptors (e.g., GPCRs, kinases) .

- Enzyme Inhibition : Kinetic studies (Lineweaver-Burk plots) assess competitive/non-competitive inhibition using purified enzymes (e.g., acetylcholinesterase) .

- Cellular Assays : Dose-response curves (IC) in cancer cell lines (e.g., MCF-7) evaluate antiproliferative effects via MTT assays .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

- Methodological Answer :

- Derivatization : Modify the pyridazine ring (e.g., halogen substitution) or piperazine chain (e.g., alkylation) to enhance target selectivity .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses with protein targets (e.g., PDB ID 1XYZ) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., thioether, carboxylate) for activity using QSAR models .

Table 3 : SAR Findings from Analogues

| Derivative | Modification | Biological Activity |

|---|---|---|

| Oxadiazole analogue | Replaced pyridazine | Enhanced antimicrobial activity |

| Thiophene analogue | Added thiophene ring | Improved kinase inhibition |

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting binding affinities)?

- Methodological Answer :

- Validation : Replicate assays under standardized conditions (pH 7.4, 37°C) .

- Orthogonal Techniques : Confirm binding via surface plasmon resonance (SPR) if fluorescence assays show variability .

- Statistical Analysis : Apply ANOVA to assess significance of discrepancies; outliers may indicate assay interference (e.g., solvent DMSO >1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.